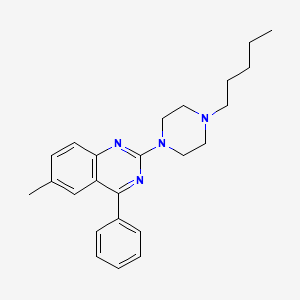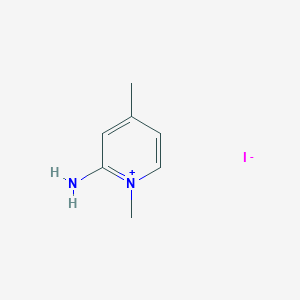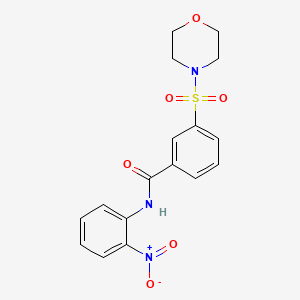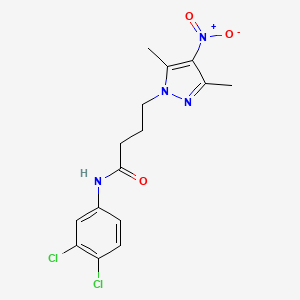
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family of compounds. It has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of blood flow and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline are diverse and depend on the specific disease or condition being treated. It has been found to induce cell death in cancer cells, reduce inflammation in the body, and inhibit the growth of bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline in lab experiments include its high potency and selectivity for certain enzymes and receptors. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For research on 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline include investigating its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. It may also be useful in the development of new drugs that target specific enzymes and receptors in the body. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
The synthesis method for 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline involves the reaction of 6-methyl-4-phenylquinazoline with 4-pentyl-1-piperazine in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
6-methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-3-4-8-13-27-14-16-28(17-15-27)24-25-22-12-11-19(2)18-21(22)23(26-24)20-9-6-5-7-10-20/h5-7,9-12,18H,3-4,8,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJZSNGLURYPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)
![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)

![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)



![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)